Nuclear Thyroid Hormone Receptor Binding Affinity: rT3 vs. T3
3',5',3-Triiodothyronine (rT3) exhibits dramatically reduced binding affinity for the canonical nuclear thyroid hormone receptors TRα and TRβ compared to its isomer 3,5,3'-triiodothyronine (T3). The binding affinity of rT3 is at least 200-fold weaker than that of T3 for these receptors, with some estimates indicating up to a 1,000-fold difference in functional activity at TRα and TRβ [1]. This profound difference in receptor engagement explains why rT3 is considered calorigenically inactive and incapable of inducing classical genomic thyroid hormone responses, whereas T3 is the primary active ligand that drives metabolic and developmental gene expression programs [2].
| Evidence Dimension | Binding affinity to thyroid hormone nuclear receptors TRα and TRβ |
|---|---|
| Target Compound Data | rT3: ≥200-fold weaker binding than T3; ~1,000-fold less active |
| Comparator Or Baseline | T3: High-affinity ligand for TRα and TRβ |
| Quantified Difference | rT3 exhibits ≥200-fold lower affinity (up to 1,000-fold lower functional activity) compared to T3 |
| Conditions | Human thyroid hormone receptor binding assays and functional genomic activity measurements |
Why This Matters
This quantitative difference establishes rT3 as an ideal negative control for TR-mediated genomic assays and as a selective probe for non-genomic signaling pathways, enabling researchers to dissect receptor-dependent versus receptor-independent mechanisms.
- [1] Halsall DJ, Oddy S. Clinical and laboratory aspects of 3,3',5'-triiodothyronine (reverse T3). Ann Clin Biochem. 2021;58(1):29-37. doi:10.1177/0004563220969150 View Source
- [2] Davis PJ, Goglia F, Leonard JL. Nongenomic actions of thyroid hormone. Nat Rev Endocrinol. 2016;12(2):111-121. doi:10.1038/nrendo.2015.205 View Source
